Cas no 75755-38-3 (5-Nitroquinolin-4(1H)-one)

5-Nitroquinolin-4(1H)-one structure
5-Nitroquinolin-4(1H)-one structure
Product Name:5-Nitroquinolin-4(1H)-one
CAS No:75755-38-3
MF:C9H6N2O3
MW:190.15554189682
CID:1088881
PubChem ID:10774021
Update Time:2025-04-24

5-Nitroquinolin-4(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-Nitroquinolin-4(1H)-one
    • 5-Nitro-4(1H)-quinolinone
    • 75755-38-3
    • 4-HYDROXY-5-NITROQUINOLINE
    • 5-Nitroquinolin-4-ol
    • AKOS006332553
    • 23536-75-6
    • 5-nitro-g-hydroxyquinoline
    • 5-NITRO-QUINOLIN-4-OL
    • CS-0450003
    • SB35827
    • SB67882
    • DB-284199
    • 5-nitro-1H-quinolin-4-one
    • Inchi: 1S/C9H6N2O3/c12-8-4-5-10-6-2-1-3-7(9(6)8)11(13)14/h1-5H,(H,10,12)
    • InChI Key: BVZBDPJGFIMXLC-UHFFFAOYSA-N
    • SMILES: O=C1C=CNC2C=CC=C(C=21)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 190.03784206g/mol
  • Monoisotopic Mass: 190.03784206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 74.9Ų

5-Nitroquinolin-4(1H)-one Pricemore >>

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Alichem
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Additional information on 5-Nitroquinolin-4(1H)-one

5-Nitroquinolin-4(1H)-one (CAS No. 75755-38-3): A Comprehensive Overview of Properties and Applications

5-Nitroquinolin-4(1H)-one (CAS No. 75755-38-3) is a nitro-substituted quinoline derivative that has garnered significant attention in pharmaceutical and material science research. This heterocyclic compound features a nitro group at the 5-position and a ketone functionality at the 4-position of the quinoline scaffold, making it a versatile intermediate for various synthetic applications. The molecular formula C9H6N2O3 and molecular weight of 190.16 g/mol position this compound as an important building block in medicinal chemistry.

The growing interest in nitroquinoline derivatives stems from their diverse biological activities and potential applications in drug discovery. Researchers are particularly focused on understanding the structure-activity relationships of compounds like 5-Nitroquinolin-4(1H)-one, especially in light of recent advances in targeted therapies. Current scientific literature highlights its role as a precursor for developing novel antimicrobial agents and anticancer compounds, aligning with the global search for new therapeutic options against drug-resistant pathogens and malignant cells.

From a chemical perspective, 5-Nitroquinolin-4(1H)-one exhibits interesting physicochemical properties. The compound typically appears as a yellow to orange crystalline powder with moderate solubility in polar organic solvents. Its nitro group contributes to the electron-deficient nature of the aromatic system, making it reactive toward nucleophilic substitution reactions. This characteristic has been exploited in numerous synthetic pathways to create more complex molecular architectures, particularly in the development of heterocyclic pharmaceuticals.

The synthesis of 5-Nitroquinolin-4(1H)-one typically involves the nitration of appropriate quinoline precursors followed by oxidation steps. Modern synthetic approaches emphasize green chemistry principles, reflecting the pharmaceutical industry's growing commitment to sustainable practices. Recent publications have described improved synthetic routes that enhance yield and purity while reducing environmental impact—a topic of considerable interest in contemporary chemical research and a frequent search term among professionals in the field.

In pharmaceutical applications, the 5-Nitroquinolin-4(1H)-one scaffold has shown promise in multiple therapeutic areas. Structure-activity relationship studies indicate that modifications to this core structure can yield compounds with varied biological profiles. The scientific community has particularly noted its potential in developing kinase inhibitors, a class of drugs that has revolutionized cancer treatment in recent years. This connection to cutting-edge therapies makes 5-Nitroquinolin-4(1H)-one a compound of ongoing research interest, as evidenced by increasing publication rates in peer-reviewed journals.

Beyond medicinal chemistry, 5-Nitroquinolin-4(1H)-one finds applications in materials science. Its conjugated π-electron system and ability to participate in coordination chemistry make it valuable for developing organic semiconductors and photovoltaic materials. Researchers are investigating its potential in organic light-emitting diodes (OLEDs) and other electronic devices, responding to the growing demand for more efficient and sustainable materials in the electronics industry—a topic frequently searched by materials scientists and engineers.

The analytical characterization of 5-Nitroquinolin-4(1H)-one typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Quality control parameters for this compound are strictly maintained, with purity specifications often exceeding 98% for research-grade material. These analytical aspects are crucial for researchers who frequently search for reliable characterization data when working with this compound in their laboratories.

Market trends indicate steady demand for 5-Nitroquinolin-4(1H)-one, particularly from pharmaceutical research organizations and academic institutions. The compound's price and availability fluctuate based on raw material costs and production scale, with current market analysis showing increased interest from emerging economies investing in drug discovery programs. This economic perspective is valuable information for procurement specialists and research managers who often search for market intelligence on specialty chemicals.

Safety considerations for handling 5-Nitroquinolin-4(1H)-one follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal handling conditions, researchers are advised to use appropriate personal protective equipment. The compound's Material Safety Data Sheet (MSDS) provides detailed handling instructions—a document frequently requested by laboratory personnel and safety officers.

Future research directions for 5-Nitroquinolin-4(1H)-one are likely to focus on expanding its applications in drug discovery and materials science. With the pharmaceutical industry's continued emphasis on targeted therapies and the materials sector's need for advanced organic compounds, this versatile intermediate is poised to remain relevant in scientific research. Ongoing studies are exploring its potential in developing new antimicrobial agents and functional materials, addressing some of the most pressing challenges in modern science and technology.

For researchers seeking high-quality 5-Nitroquinolin-4(1H)-one, several reputable suppliers offer the compound in various quantities and purity grades. The selection criteria often include analytical certificates, batch-to-batch consistency, and supply reliability—factors that research scientists frequently consider when sourcing chemical intermediates for their projects.

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